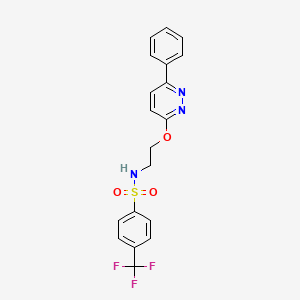
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves multiple steps, including the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid and subsequent reactions to introduce specific functional groups or modify the molecular structure for desired properties. These synthetic routes are designed to introduce specific substituents that affect the compound's biological activity and stability (Żołnowska et al., 2016).
Molecular Structure Analysis
Molecular structure determination often involves crystallographic studies to understand the compound's conformation and interactions. For example, benzenesulfonamide compounds have been structurally characterized, revealing significant interactions like π–π interactions and hydrogen bonding, which contribute to their molecular stability and potential biological activities (Mohamed-Ezzat et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Therapeutic Applications
- A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives related to this compound, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds demonstrated significant activities in these areas, indicating their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Anticancer Activity
- Another study explored derivatives for their cytotoxic activities against human cancer cell lines, revealing that certain modifications in the molecule can significantly contribute to anticancer activity. This research demonstrates the compound's potential as a scaffold for developing new anticancer agents (Żołnowska et al., 2016).
Molecular Modeling and QSAR Studies
- Tomorowicz et al. (2020) conducted molecular modeling and QSAR (Quantitative Structure–Activity Relationship) studies on derivatives, focusing on their anticancer activity. These studies help in understanding the structure-activity relationships and optimizing the compound for better therapeutic efficacy (Tomorowicz et al., 2020).
Enzyme Inhibition for Therapeutic Use
- Research by Mishra et al. (2017) investigated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase, showing potential for the treatment of conditions like epilepsy. The compounds showed significant enzyme inhibitory activity and displayed effective seizure protection in animal models (Mishra et al., 2017).
Antimicrobial Activity
- Sarvaiya et al. (2019) synthesized arylazopyrazole derivatives incorporating the benzenesulfonamide moiety and evaluated them for antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)23-12-13-28-18-11-10-17(24-25-18)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVOWFTXJWVISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
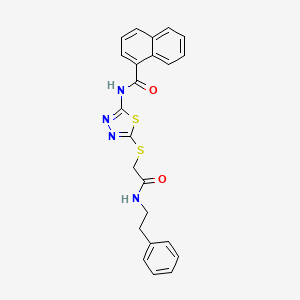
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
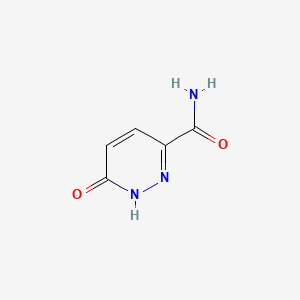
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
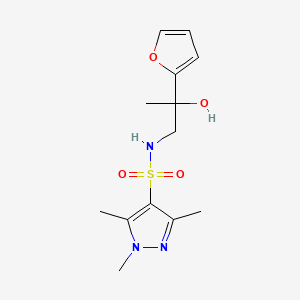
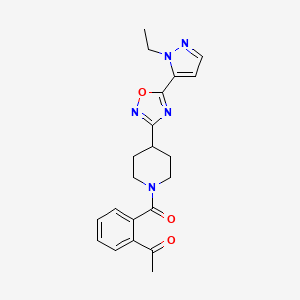
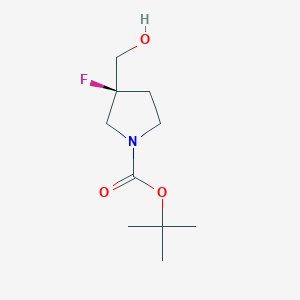

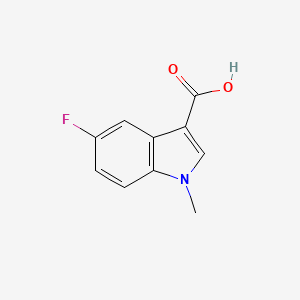
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)